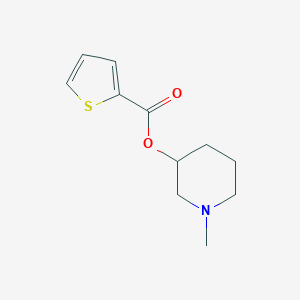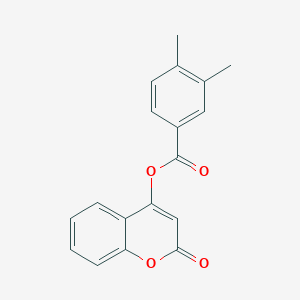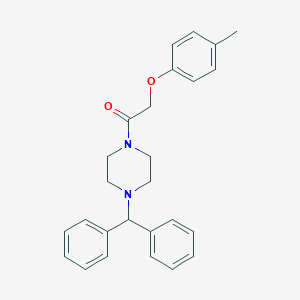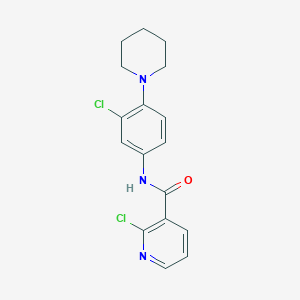
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan, also known as Ro 25-6981, is a selective antagonist of the NMDA receptor subtype known as NR2B. This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 selectively blocks the NMDA receptor subtype NR2B, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of NR2B, N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 can modulate glutamatergic neurotransmission and reduce excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of depression and anxiety. This compound has also been demonstrated to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 is a highly selective and potent NR2B antagonist, which makes it an ideal tool for investigating the role of NR2B in various physiological and pathological processes. However, the use of N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 in lab experiments is limited by its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
Further research is needed to fully elucidate the therapeutic potential of N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 in various neurological and psychiatric disorders. Future studies should focus on optimizing the pharmacokinetic properties of this compound, as well as investigating its potential interactions with other neurotransmitter systems. Additionally, the development of more selective and potent NR2B antagonists may provide new opportunities for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 can be synthesized using a multi-step procedure involving the reaction of 3,5-dibromo-4-ethoxybenzyl chloride with tryptophan methyl ester hydrochloride in the presence of a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan 25-6981 has been extensively investigated for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its analgesic and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C20H20Br2N2O3 |
|---|---|
Poids moléculaire |
496.2 g/mol |
Nom IUPAC |
2-[(3,5-dibromo-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Br2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
Clé InChI |
LZQLMLRORYIXIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)
